molecular formula C6H4ClNO2S B8770778 2-Chloro-5-nitrobenzenethiol CAS No. 89880-53-5

2-Chloro-5-nitrobenzenethiol

Cat. No.: B8770778
CAS No.: 89880-53-5
M. Wt: 189.62 g/mol
InChI Key: NBFJQCOMMJXWHD-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzenethiol (C₆H₄ClNO₂S) is a substituted benzenethiol featuring a chlorine atom at the 2-position, a nitro group at the 5-position, and a thiol (-SH) functional group. With a molecular weight of 190.6 g/mol, it is synthesized via optimized routes, such as the reaction of precursor compounds with triphenylphosphine (PPh₃) in toluene under reflux conditions, achieving high yields (e.g., 92% in one protocol) . The compound crystallizes as yellow crystals and serves as a critical intermediate in medicinal chemistry, particularly for synthesizing PET ligands targeting metabotropic glutamate receptors (e.g., mGluR4) .

Properties

CAS No.

89880-53-5

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.62 g/mol

IUPAC Name

2-chloro-5-nitrobenzenethiol

InChI

InChI=1S/C6H4ClNO2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H

InChI Key

NBFJQCOMMJXWHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
2-Chloro-5-nitrobenzenethiol C₆H₄ClNO₂S 190.6 -Cl (2), -NO₂ (5), -SH (1)
2-Amino-5-chlorobenzenethiol C₆H₆ClNS 159.6 -Cl (5), -NH₂ (2), -SH (1)
5-Chloro-2-methylbenzenethiol C₇H₇ClS 158.6 -Cl (5), -CH₃ (2), -SH (1)
Key Observations:
  • Substituent Effects: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, increasing the acidity of the thiol group compared to the electron-donating amino (-NH₂) or methyl (-CH₃) groups in analogs . Molecular Weight: The nitro derivative has the highest molecular weight due to the nitro group’s additional oxygen and nitrogen atoms.

Physical and Spectral Data

While explicit spectral data (e.g., IR, NMR) are absent in the provided evidence, trends can be inferred:

  • Nitro-Containing Compound: Strong absorption bands in IR for -NO₂ (~1520 cm⁻¹ and ~1350 cm⁻¹) and -SH (~2550 cm⁻¹).
  • Amino-Containing Compound: Characteristic N-H stretching (~3400 cm⁻¹) and weaker -SH absorption due to hydrogen bonding .

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